2-(Benzylcarbamoylamino)-2-methylpropanoic acid
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Description
“2-(Benzylcarbamoylamino)-2-methylpropanoic acid” is a compound that falls under the category of carbamoyl derivatives . Carbamoylases, which are enzymes that act on carbon-nitrogen bonds in linear amides, have a common hydrolyzing function on carbamoyl derivatives of amines . These enzymes have been used in biotechnological processes for the production of enantiomerically pure/enriched compounds .
Scientific Research Applications
Organic Synthesis and Catalysis
Compounds related to 2-(Benzylcarbamoylamino)-2-methylpropanoic acid, such as benzoic acid derivatives, are key intermediates in the synthesis of various organic molecules. Research has demonstrated their utility in waste-free synthesis of condensed heterocyclic compounds, showcasing the role of rhodium-catalyzed oxidative coupling reactions (Shimizu et al., 2009). Furthermore, palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids highlight the importance of these derivatives in modifying molecular structures for various applications (Giri et al., 2007).
Photocarboxylation Techniques
The photocarboxylation of benzylic C–H bonds with CO2 into 2-arylpropionic acids under metal-free conditions is an innovative approach in the field of green chemistry. This process utilizes visible light and offers a pathway to synthesize drugs and other valuable compounds efficiently and sustainably (Meng et al., 2019).
Plant Growth and Stress Tolerance
In the context of plant biology, benzoic acid derivatives, sharing a common structural motif with this compound, have been shown to induce multiple stress tolerance in plants. These compounds, including benzoic acid and its derivatives, have regulatory roles in enhancing plant resistance to various environmental stresses (Senaratna et al., 2004).
Material Science and Polymer Chemistry
The synthesis and characterization of polymerizable benzoic acid derivatives for the fixation of multilayered structures in liquid-crystalline complexes show the potential of these compounds in developing advanced materials. Such research paves the way for innovative applications in nanotechnology and material engineering (Kishikawa et al., 2008).
Properties
IUPAC Name |
2-(benzylcarbamoylamino)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,10(15)16)14-11(17)13-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,15,16)(H2,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIJRNCRLISFCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)NCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929473-53-0 |
Source
|
Record name | 2-[(benzylcarbamoyl)amino]-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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